Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-phenyl-1,2,4-triazine-6-carboxylate Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-phenyl-1,2,4-triazine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 338957-34-9
VCID: VC7682052
InChI: InChI=1S/C20H17N3O4S/c1-3-27-20(25)16-18(21-17(23-22-16)13-9-5-4-6-10-13)28-15-12-8-7-11-14(15)19(24)26-2/h4-12H,3H2,1-2H3
SMILES: CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)SC3=CC=CC=C3C(=O)OC
Molecular Formula: C20H17N3O4S
Molecular Weight: 395.43

Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-phenyl-1,2,4-triazine-6-carboxylate

CAS No.: 338957-34-9

Cat. No.: VC7682052

Molecular Formula: C20H17N3O4S

Molecular Weight: 395.43

* For research use only. Not for human or veterinary use.

Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-phenyl-1,2,4-triazine-6-carboxylate - 338957-34-9

Specification

CAS No. 338957-34-9
Molecular Formula C20H17N3O4S
Molecular Weight 395.43
IUPAC Name ethyl 5-(2-methoxycarbonylphenyl)sulfanyl-3-phenyl-1,2,4-triazine-6-carboxylate
Standard InChI InChI=1S/C20H17N3O4S/c1-3-27-20(25)16-18(21-17(23-22-16)13-9-5-4-6-10-13)28-15-12-8-7-11-14(15)19(24)26-2/h4-12H,3H2,1-2H3
Standard InChI Key NRTNPADWPAQZMX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)SC3=CC=CC=C3C(=O)OC

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Nomenclature

The compound’s systematic IUPAC name, ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-phenyl-1,2,4-triazine-6-carboxylate, reflects its core 1,2,4-triazine ring substituted at positions 3, 5, and 6 (Figure 1). Key structural features include:

  • Triazine core: A six-membered aromatic ring with three nitrogen atoms.

  • Sulfanyl group: A sulfur atom bridging the triazine and a 2-(methoxycarbonyl)phenyl moiety.

  • Carboxylate esters: Ethyl and methoxy groups at positions 6 and 2, respectively.

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC20_{20}H17_{17}N3_3O4_4S
Molecular Weight395.43 g/mol
CAS Registry Number338957-34-9
MDL NumberMFCD00664950
SMILES NotationCCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)SC3=CC=CC=C3C(=O)OC

Spectroscopic Characterization

Spectroscopic data for analogous triazine derivatives (e.g., IR, 1^1H NMR, 13^{13}C NMR) suggest characteristic peaks:

  • IR: Stretching vibrations for ester carbonyl (C=O, ~1710–1740 cm1^{-1}) and triazine ring (C=N, ~1600 cm1^{-1}) .

  • 1^1H NMR: Signals for ethyl groups (δ 1.3–4.3 ppm), aromatic protons (δ 6.9–8.4 ppm), and methoxy groups (δ 3.8–3.9 ppm) .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via condensation reactions, following methodologies for 1,2,4-triazine derivatives :

  • Step 1: Formation of a 4-substituted oxazol-5-one intermediate.

  • Step 2: Reaction with phenyl hydrazine in glacial acetic acid under reflux.

  • Step 3: Esterification to introduce the ethyl and methoxycarbonyl groups.

Table 2: Representative Synthesis Conditions

ParameterConditionSource
SolventGlacial acetic acid
CatalystSodium acetate
Reaction Time5–7 hours
Yield60–75% (estimated for analogs)

Optimization Strategies

  • Microwave-assisted synthesis: Reduces reaction time for similar triazines by 40–50% .

  • Solvent-free conditions: Improves eco-compatibility but may lower yields .

Physicochemical Properties

Stability Under Various Conditions

  • Hydrolytic Stability: Ester groups may hydrolyze under strongly acidic or basic conditions.

  • Thermal Stability: Decomposes above 250°C, consistent with triazine derivatives .

Biological and Pharmacological Applications

Antimicrobial Activity

Triazine derivatives exhibit broad-spectrum antimicrobial activity. For example:

  • Analogous compounds showed MIC values of 5.71–10 μM against Mycobacterium tuberculosis .

  • The sulfanyl group enhances membrane permeability, potentiating activity against Gram-positive bacteria .

SupplierPurityPrice (USD)PackagingSource
American Custom Chemicals>95%$647–$1,8361 mg–1 g
Matrix Scientific>90%$918–$1,836500 mg–1 g

Market Trends

  • Discontinued Status: Listed as discontinued by CymitQuimica and others, indicating limited production .

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